Catharanthin-sulfat

Übersicht

Beschreibung

Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its role in cancer treatment. Catharanthine sulfate is a key component in the synthesis of the anticancer drug vinblastine, which disrupts cell division by interfering with mitotic spindle formation .

Wissenschaftliche Forschungsanwendungen

Catharanthine sulfate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex alkaloids and other pharmacologically active compounds.

Biology: Studied for its effects on cell cycle regulation and apoptosis.

Medicine: Integral in the development of anticancer drugs like vinblastine and vincristine.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

Target of Action

Catharanthine sulfate, a component of the anticancer drug vinblastine, primarily targets the cell cycle by interfering with mitotic spindle formation . It disrupts the cell cycle and inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . It also targets voltage-operated L-type Ca2+ channels (VOCC) in cardiomyocytes and vascular smooth muscle cells (VSMCs) .

Mode of Action

Catharanthine sulfate interacts with its targets and induces changes in the cell. It disrupts the cell cycle by interfering with the formation of the mitotic spindle . This disruption prevents the cell from dividing properly, leading to cell death. Additionally, it inhibits phosphodiesterase activity, which results in an increase in intracellular cAMP levels . This increase in cAMP can have various effects on the cell, including changes in gene expression and cell metabolism. Catharanthine sulfate also inhibits VOCC, which can affect the contraction of heart and smooth muscle cells .

Biochemical Pathways

Catharanthine sulfate affects several biochemical pathways. It is derived from strictosidine, but the exact mechanism of this transformation is currently unknown . It is known to be involved in the synthesis of terpenoid indole alkaloids (TIAs), which are part of a complex metabolic network that influences plant growth and survival . In addition to its cytotoxic and pro-apoptotic effects, catharanthine sulfate activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Pharmacokinetics

It is known that catharanthine sulfate can inhibit dopamine (da) release in a dose-dependent manner . This suggests that it can cross the blood-brain barrier and interact with the central nervous system. More research is needed to fully understand the ADME properties of catharanthine sulfate and their impact on its bioavailability.

Result of Action

The action of catharanthine sulfate leads to several molecular and cellular effects. It reduces oxidative stress and triggers apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, catharanthine sulfate increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .

Biochemische Analyse

Biochemical Properties

Catharanthine sulfate interacts with various enzymes, proteins, and other biomolecules. It disrupts the cell cycle by interfering with mitotic spindle formation . Apart from their antioxidant properties, vinca alkaloids like catharanthine sulfate inhibit phosphodiesterase activity and elevate intracellular cAMP levels . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .

Cellular Effects

Catharanthine sulfate has significant effects on various types of cells and cellular processes. In HepG2 liver carcinoma cells, it has been shown to reduce oxidative stress and trigger apoptosis in a dose-dependent manner . It also upregulates the expression of autophagy-related genes and induces autophagic necrosis by inhibiting mTOR .

Molecular Mechanism

At the molecular level, catharanthine sulfate exerts its effects through several mechanisms. It disrupts the cell cycle by interfering with mitotic spindle formation . It also inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Furthermore, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of catharanthine sulfate change over time. For instance, it has been shown to reduce oxidative stress and trigger apoptosis in HepG2 cells in a dose-dependent manner . Over time, it also upregulates the expression of autophagy-related genes .

Dosage Effects in Animal Models

The effects of catharanthine sulfate vary with different dosages in animal models. For instance, it has been shown to inhibit dopamine release through α4 and α6-containing nicotinic acetylcholine receptors in a dose-dependent manner .

Metabolic Pathways

Catharanthine sulfate is involved in several metabolic pathways. It is a key component of the monoterpenoid indole alkaloids (MIAs) biosynthesis pathway . It also plays a role in the autophagy signaling pathway by inhibiting mTOR .

Transport and Distribution

Catharanthine sulfate is transported and distributed within cells and tissues. Overexpression of the catharanthine transporter, CrTPT2, in Catharanthus roseus hairy roots has been shown to dramatically increase the accumulation level of catharanthine sulfate .

Subcellular Localization

It is known that it interacts effectively with the FRB domain of mTOR , suggesting that it may be localized in the vicinity of this enzyme within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Catharanthine sulfate can be synthesized through various methods, including extraction from the Catharanthus roseus plant and subsequent chemical modification. The extraction process typically involves liquid-liquid extraction, supercritical fluid extraction, or molecularly imprinted polymers-based extraction . The isolated catharanthine is then reacted with sulfuric acid to form catharanthine sulfate.

Industrial Production Methods: Industrial production of catharanthine sulfate involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification of the alkaloid. Advanced techniques such as tissue culture, cell culture, and shoot culture are employed to enhance the yield of catharanthine .

Analyse Chemischer Reaktionen

Types of Reactions: Catharanthine sulfate undergoes various chemical reactions, including:

Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

Reduction: Reduction of catharanthine can yield dihydrocatharanthine.

Substitution: Substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Catharanthine N-oxide.

Reduction: Dihydrocatharanthine.

Substitution: Various substituted catharanthine derivatives.

Vergleich Mit ähnlichen Verbindungen

- Vinblastine

- Vincristine

- Vindesine

- Vinorelbine

- 18-Methoxycoronaridine

Catharanthine sulfate’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical development.

Biologische Aktivität

Catharanthine sulfate, a derivative of catharanthine, is an alkaloid primarily extracted from the plant Catharanthus roseus. This compound has garnered attention due to its diverse biological activities, particularly its anti-cancer, anti-parasitic, and cardiovascular effects. This article explores the biological activity of catharanthine sulfate, supported by recent research findings, data tables, and case studies.

Overview of Catharanthine Sulfate

Catharanthine sulfate is recognized for its role as a precursor in the synthesis of potent anticancer agents such as vinblastine and vincristine. These vinca alkaloids are widely used in chemotherapy for various cancers, including leukemia and lymphoma. Catharanthine itself exhibits several pharmacological properties that are critical for therapeutic applications.

Biological Activities

1. Anti-Cancer Activity

Catharanthine sulfate has demonstrated significant anti-cancer properties. It operates through multiple mechanisms, including:

- Inhibition of Cell Proliferation: Studies indicate that catharanthine sulfate can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting mitotic processes. For instance, catharanthine has shown effectiveness against various tumor cell lines, including HL-60 (human leukemia) cells .

- Mechanism of Action: The compound affects microtubule dynamics by binding to tubulin, which is crucial for mitosis. This action is similar to that of other vinca alkaloids, leading to cell cycle arrest at metaphase .

2. Anti-Parasitic Activity

Catharanthine sulfate exhibits notable anti-parasitic effects, particularly against malaria-causing Plasmodium species. Research has shown that catharanthine has an IC50 value of 4.06 µM against falcipain-2, an essential enzyme for the survival of malaria parasites . Additionally, it has been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

3. Cardiovascular Effects

The compound also possesses vasodilatory and antihypertensive properties:

- Calcium Channel Blockade: Catharanthine sulfate inhibits voltage-operated calcium channels (VOCCs), leading to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

- Heart Rate Reduction: In vivo studies indicate that catharanthine sulfate lowers heart rate and cardiac contractility by modulating calcium channel activity .

Table 1: Summary of Biological Activities of Catharanthine Sulfate

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis; disrupts mitosis | , |

| Anti-Parasitic | Inhibits falcipain-2; affects Trypanosoma | |

| Cardiovascular | Inhibits VOCCs; reduces BP and HR | , |

Case Study: Anti-Cancer Efficacy

In a controlled laboratory study involving HL-60 human leukemia cells, catharanthine was administered at varying concentrations (0–100 µM). The results showed a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations (≥50 µM). Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating enhanced apoptotic activity.

Case Study: Cardiovascular Effects

A study involving hypertensive rat models demonstrated that administration of catharanthine sulfate resulted in a significant decrease in systolic blood pressure (SBP) over a period of four weeks. Measurements indicated an average reduction in SBP from 160 mmHg to 130 mmHg post-treatment, correlating with decreased heart rate and improved vascular function.

Eigenschaften

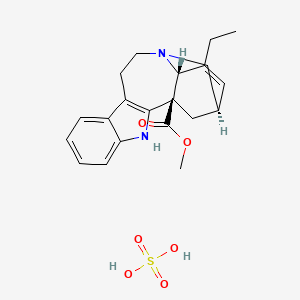

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main advantage of using dual-opposite end injection capillary electrophoresis for analyzing catharanthine sulfate?

A1: The research paper [] highlights that dual-opposite end injection capillary electrophoresis (CE) offers a convenient way to simultaneously analyze both catharanthine and its counter-ion, sulfate. This approach eliminates the need for separate analyses, saving time and resources. Furthermore, the contactless conductivity detection method provides a sensitive and versatile way to detect both ionic species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.